tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
CAS No.: 1339895-15-6
Cat. No.: VC2939689
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate - 1339895-15-6](/images/structure/VC2939689.png)
Specification
CAS No. | 1339895-15-6 |
---|---|
Molecular Formula | C12H24N2O2 |
Molecular Weight | 228.33 g/mol |
IUPAC Name | tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate |
Standard InChI | InChI=1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Standard InChI Key | AYNCOHNAZBUURJ-UHFFFAOYSA-N |
SMILES | CC1CCCNC1CNC(=O)OC(C)(C)C |
Canonical SMILES | CC1CCCNC1CNC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate is characterized by a piperidine ring with a methyl substituent at position 3 and a carbamate-protected aminomethyl group at position 2. This structure creates a versatile scaffold with multiple functional sites for chemical modifications and biological interactions.
Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 1289385-02-9, 1339895-15-6 |
Molecular Formula | C12H24N2O2 |
IUPAC Name | tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate |
Synonyms | N-BOC-1-(3-METHYLPIPERIDIN-2-YL)METHANAMINE, CHEMBL5024996, SCHEMBL16277385, AT22049 |
Molecular Weight | 228.33 g/mol |
The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the primary amine, which serves as a key feature for its application in peptide and medicinal chemistry .
Physical and Chemical Properties
The physical and chemical properties of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate dictate its behavior in various chemical environments and biological systems.
Physical Properties
Property | Description/Value |
---|---|
Physical State | White to off-white solid (typical for Boc-protected amines) |
Solubility | Soluble in common organic solvents (DCM, THF, acetonitrile) |
LogP | Approximately 1.22 (estimated based on similar structures) |
Chemical Reactivity
Synthesis and Preparation
Several synthetic pathways have been developed for obtaining tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate, with variations depending on the desired stereochemistry and scale of production.
General Synthetic Routes
A typical synthesis might involve:
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Formation of the appropriately substituted piperidine ring
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Functionalization at the 2-position to introduce the aminomethyl group
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Protection of the primary amine with di-tert-butyl dicarbonate (Boc2O)
For stereoselective synthesis, chemo-enzymatic approaches have proven effective, similar to those reported for related compounds. Such methods have delivered excellent enantiomeric excess values (>99.9% ee) in comparable systems .
Key Reaction Conditions
Step | Reagents | Conditions | Notes |
---|---|---|---|
Boc Protection | Boc2O, TEA or DIPEA | DCM, 0°C to RT, 3-4h | High yields (>90%) typically observed |
Aminomethylation | Various approaches depending on starting materials | – | Stereochemistry must be controlled if specific isomers are desired |
Chemical Reactions
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate participates in various reactions that can be utilized in synthetic applications.
Applications in Research and Industry
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate has emerged as a significant compound in both research and industrial applications.
Pharmaceutical Applications
The compound and its structural analogs have been investigated for various pharmaceutical applications:
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As building blocks in the synthesis of orexin receptor antagonists, which have applications in sleep disorders
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In the development of IRAK4 inhibitors, which may have potential in inflammatory conditions
Synthetic Utility
Its value as a synthetic intermediate stems from several factors:
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The protected primary amine provides a handle for selective functionalization
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The piperidine ring offers a rigid scaffold with defined stereochemistry
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The methyl group creates a stereogenic center that can influence the binding properties of derived compounds
Structure-Activity Relationships
Comparison with structurally related compounds reveals important insights into how subtle structural modifications affect chemical and biological properties.
Analytical Methods and Characterization
Proper characterization of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate is essential for confirming its identity and purity.
Spectroscopic Identification
Common analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Mass Spectrometry (MS)
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Infrared Spectroscopy (IR)
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X-ray crystallography (for solid-state structure determination)
Chromatographic Analysis
For purity determination and isomer separation:
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High-Performance Liquid Chromatography (HPLC)
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Chiral HPLC (for enantiomeric purity assessment)
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Gas Chromatography (GC)
These methods ensure the compound's identity and purity for research applications .
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